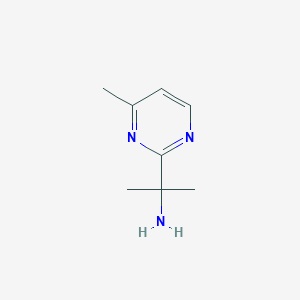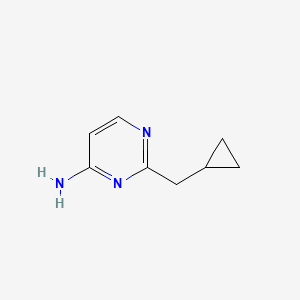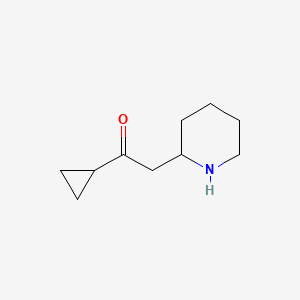![molecular formula C8H13ClO2S B13316502 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane is an organic compound with the molecular formula C9H15ClO2S. It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom. This compound is known for its applications in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane typically involves the reaction of 2-chloromethyl-1,4-dioxaspiro[4.5]decane with hydrochloric acid under heating conditions . This method is relatively straightforward and yields the desired compound efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to maintain safety and efficiency, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur atom in the compound.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
- 2-Chloromethyl-6-isopropyl-9-methyl-1-oxa-4-thiaspiro[4.5]decane
Uniqueness
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms in the ring system. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H13ClO2S |
|---|---|
Molekulargewicht |
208.71 g/mol |
IUPAC-Name |
3-(chloromethyl)-1,4-dioxa-9-thiaspiro[4.5]decane |
InChI |
InChI=1S/C8H13ClO2S/c9-4-7-5-10-8(11-7)2-1-3-12-6-8/h7H,1-6H2 |
InChI-Schlüssel |
AUUGYZMNAWELEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CSC1)OCC(O2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)

![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)







